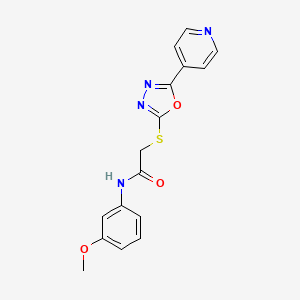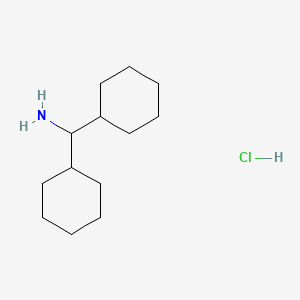
Dicyclohexylmethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexylmethanamine hydrochloride is a chemical compound with the molecular formula C13H25N·HCl. It is a hydrochloride salt of dicyclohexylmethanamine, which is known for its potential anesthetic properties and its role in improving protein processing . This compound is used in various scientific research applications, particularly in the fields of chemistry and medicine.
Applications De Recherche Scientifique
Dicyclohexylmethanamine hydrochloride has a wide range of applications in scientific research:
Industry: this compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Safety and Hazards
The safety information for Dicyclohexylmethanamine hydrochloride indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
It’s worth noting that dicyclomine, a compound with a similar structure, acts as an antagonist on muscarinic m1, m3, and m2 receptors . It also acts as a non-competitive inhibitor of histamine and bradykinin . These receptors and molecules play crucial roles in various physiological processes, including smooth muscle contraction and inflammatory responses .
Mode of Action
For instance, Dicyclomine achieves its action partially through direct antimuscarinic activity on the M1, M3, and M2 receptors and partially through antagonism of bradykinin and histamine . This results in a direct action on the smooth muscle, leading to decreased strength of contractions seen in spasms of the ileum .
Biochemical Pathways
It’s plausible that, like dicyclomine, it may influence pathways involving muscarinic receptors, histamine, and bradykinin . These pathways play significant roles in various physiological processes, including smooth muscle contraction, inflammation, and pain sensation .
Result of Action
Based on the action of similar compounds, it may lead to relaxation of smooth muscles and reduction in spasms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dicyclohexylmethanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of dicyclohexylmethanamine with hydrochloric acid to form the hydrochloride salt. The reaction typically occurs under controlled conditions, with the temperature maintained at room temperature to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process may include additional purification steps to achieve the desired level of purity, which is typically around 95% .
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Various halogenating agents or other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amine derivatives, while reduction can produce amine alcohols or other reduced forms.
Comparaison Avec Des Composés Similaires
Dicyclohexylmethanamine hydrochloride can be compared with other similar compounds, such as N,N-dicyclohexylmethylamine. While both compounds share structural similarities, this compound is unique due to its hydrochloride salt form, which enhances its solubility and stability . Other similar compounds include dicyclohexylamine and its derivatives, which have different applications and properties.
List of Similar Compounds
- N,N-Dicyclohexylmethylamine
- Dicyclohexylamine
- Dicyclohexylamine derivatives
Propriétés
IUPAC Name |
dicyclohexylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N.ClH/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h11-13H,1-10,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPGXMRDHPCLBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2CCCCC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
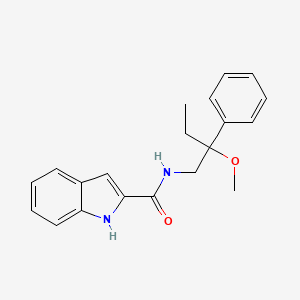
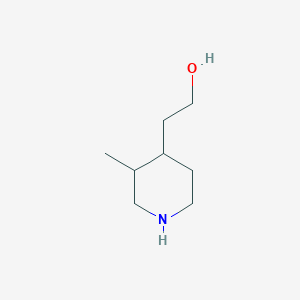
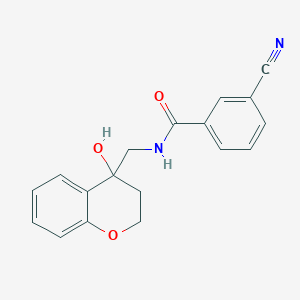
![N-([1,1'-biphenyl]-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B2858799.png)
![2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide](/img/structure/B2858803.png)
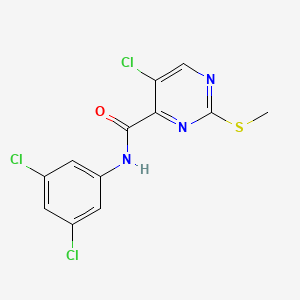
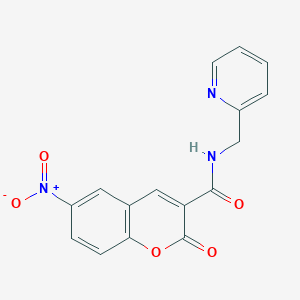
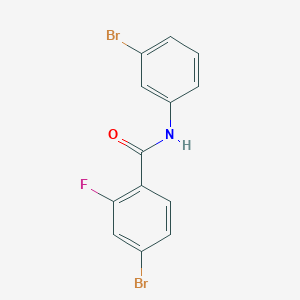
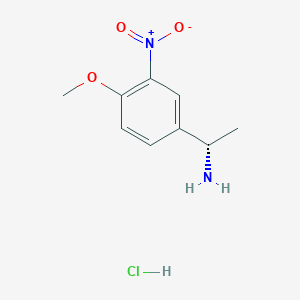
![1-[3-(Difluoromethyl)phenyl]propan-1-one](/img/structure/B2858813.png)
![2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/new.no-structure.jpg)
![2-[(Pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B2858815.png)
![1-Benzyl-4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-2-one](/img/structure/B2858816.png)
